4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine
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Overview
Description
4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,5-dimethylthiophene group at the 4-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It is known that the compound interacts with cdk2, potentially altering its activity . This interaction may lead to changes in the cell cycle, affecting cell proliferation and division .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to the cell cycle and cell proliferation . The downstream effects of these changes could include altered cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on CDK2. By interacting with this kinase, the compound could affect cell cycle regulation, potentially leading to changes in cell proliferation and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine typically involves the reaction of 2,5-dimethylthiophene with a suitable pyrimidine precursor under specific conditions. One common method involves the use of 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with 2,5-dimethylthiophene in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes controlling parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .
Scientific Research Applications
4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound is similar in structure but contains an imidazo[1,2-a]pyrimidine ring instead of a pyrimidine ring.
2-Thio-containing pyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine is unique due to the presence of the 2,5-dimethylthiophene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-5-8(7(2)14-6)9-3-4-12-10(11)13-9/h3-5H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNDILJQHALHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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